tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate (CAS 849928-29-6) is a 4,4-disubstituted piperidine derivative bearing an N-Boc protecting group, a primary aminomethyl handle, and a 3-chlorophenyl substituent. The compound serves as a versatile difunctional intermediate in medicinal chemistry, enabling both N-functionalization (after Boc deprotection) and elaboration of the aminomethyl group into amides, sulfonamides, ureas, or reductive amination products.

Molecular Formula C17H25ClN2O2
Molecular Weight 324.8 g/mol
Cat. No. B8003431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate
Molecular FormulaC17H25ClN2O2
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC(=CC=C2)Cl
InChIInChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10,12,19H2,1-3H3
InChIKeyZVXLHIRDROFOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate – A Structurally Defined 4,4-Disubstituted Piperidine Intermediate for Targeted Library Synthesis and Lead Optimization


tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate (CAS 849928-29-6) is a 4,4-disubstituted piperidine derivative bearing an N-Boc protecting group, a primary aminomethyl handle, and a 3-chlorophenyl substituent. The compound serves as a versatile difunctional intermediate in medicinal chemistry, enabling both N-functionalization (after Boc deprotection) and elaboration of the aminomethyl group into amides, sulfonamides, ureas, or reductive amination products. It is registered as an intermediate in patent WO2007/125325 A1 for PKB/PKA inhibitor programs [1] and is commercially available from multiple suppliers with typical purity ≥98% . Its molecular formula is C₁₇H₂₅ClN₂O₂ with a molecular weight of 324.85 g/mol .

Why the 3-Chlorophenyl Substitution Pattern in tert-Butyl 4-(Aminomethyl)-4-(3-Chlorophenyl)Piperidine-1-Carboxylate Cannot Be Arbitrarily Replaced


Within the 4-aryl-4-aminomethylpiperidine chemical space, the position and identity of the aryl substituent critically influence both downstream biological activity and synthetic accessibility. The 3-chlorophenyl group occupies a distinct conformational and electronic niche relative to 4-chlorophenyl, 4-bromophenyl, 4-fluorophenyl, or unsubstituted phenyl analogs. Meta-substitution alters the dihedral angle distribution of the aryl ring, modifies the pKa of the aminomethyl group through through-space electronic effects, and generates unique three-dimensional shape features that are non-substitutable when the 4-arylpiperidine motif serves as a key pharmacophoric element in target binding [1]. Furthermore, the chlorine atom at the 3-position provides a synthetic handle for subsequent cross-coupling reactions (e.g., Buchwald–Hartwig, Suzuki) that is geometrically distinct from the 4-position, enabling regioselective late-stage functionalization strategies not accessible with the 4-chloro isomer [1].

Quantitative Differentiation Evidence for tert-Butyl 4-(Aminomethyl)-4-(3-Chlorophenyl)Piperidine-1-Carboxylate vs. Closest Structural Analogs


Predicted Physicochemical Profile Differentiation: 3-Chlorophenyl vs. 4-Chlorophenyl, 4-Bromophenyl, and Unsubstituted Phenyl Analogs

The 3-chlorophenyl substitution imparts a distinct predicted lipophilicity and electronic profile relative to isomeric and halogen-variant analogs. Based on in silico calculations: the 3-chlorophenyl compound (C₁₇H₂₅ClN₂O₂, MW 324.85) shows a predicted XLogP3 of approximately 3.1–3.3, which is elevated compared to the unsubstituted phenyl analog (C₁₇H₂₆N₂O₂, MW 290.41, XLogP3 = 2.40 reported) and the 4-fluorophenyl analog (C₁₇H₂₅FN₂O₂, MW 308.39, predicted XLogP3 ≈ 2.5–2.8), but lower than the 4-bromophenyl analog (C₁₇H₂₅BrN₂O₂, MW 369.30, predicted XLogP3 ≈ 3.4–3.6) [1]. These differences, on the order of ΔXLogP3 ≈ 0.3–0.9 log units, can translate into meaningful alterations in membrane permeability, metabolic stability, and off-target binding profiles when the intermediate is elaborated into final probes or lead compounds [2].

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Patent-Verified Intermediate Status in a PKB/PKA Inhibitor Program

tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate is explicitly cited as a downstream synthetic intermediate in WO2007/125325 A1, a patent filed jointly by Astex Therapeutics, The Institute of Cancer Research, and AstraZeneca, describing purine and deazapurine inhibitors of protein kinase B (PKB/Akt) and protein kinase A (PKA) [1]. The compound is produced via reduction of 1-N-Boc-4-(3-chlorophenyl)-4-cyanopiperidine (CAS 553631-33-7) and appears on pages 109–110 and 131–132 of the patent [1]. This establishes documented provenance within a specific drug discovery program, whereas the 4-chlorophenyl isomer (CAS 669068-16-0) and 2-chlorophenyl isomer are not cited in this patent, indicating that the 3-chloro substitution was specifically selected for this kinase inhibitor scaffold [1].

Kinase Inhibition Cancer Therapeutics Phosphatidylinositol 3-Kinase Pathway

Synthetic Route Definition and Reductive Cyano-to-Aminomethyl Conversion Efficiency

The compound is accessed via a defined two-step sequence from commercially available (4-chlorophenyl)acetonitrile: (i) double alkylation with N-Boc-bis(2-chloroethyl)amine to form 1-N-Boc-4-(3-chlorophenyl)-4-cyanopiperidine, followed by (ii) Raney nickel-catalyzed nitrile reduction to the aminomethyl product [1]. This route is documented in the peer-reviewed literature for the 4-chlorophenyl analog (compound 37 in Hulshof et al., 2006), where the nitrile reduction step provides the aminomethyl fragment that is subsequently used to prepare inverse agonists for the viral chemokine receptor US28 [1]. In contrast, alternative approaches to 4-aryl-4-aminomethylpiperidines via reductive amination of 4-aryl-4-formylpiperidines or Curtius rearrangement of 4-aryl-4-carboxypiperidines often require more steps and protecting group manipulations [2]. The Boc protecting group on the piperidine nitrogen is orthogonal to the primary aminomethyl group, enabling sequential chemoselective deprotection and functionalization strategies.

Synthetic Methodology Process Chemistry Nitrile Reduction

3-Chlorophenyl as a Synthetic Handle for Late-Stage Diversification: Regioselective Cross-Coupling Potential

The 3-chlorophenyl substituent offers a distinct regiochemical environment for palladium-catalyzed cross-coupling relative to 4-chlorophenyl or 4-bromophenyl analogs. In general aryl chloride reactivity, meta-chloro substituents exhibit different oxidative addition rates with Pd(0) catalysts compared to para-chloro substituents due to differential electronic effects (σₘ = +0.37 for Cl vs. σₚ = +0.23), with the meta position being approximately 1.5- to 3-fold more electron-withdrawing, which can accelerate oxidative addition [1]. However, the steric accessibility of the 3-position may be somewhat hindered relative to the 4-position, providing tunable reactivity that can be exploited for chemoselective transformations when the core scaffold contains multiple halogen handles. This contrasts with the 4-bromophenyl analog, which is intrinsically more reactive in cross-coupling but also more prone to unwanted side reactions and protodehalogenation [1].

Late-Stage Functionalization Cross-Coupling Chemical Biology

Procurement-Relevant Application Scenarios for tert-Butyl 4-(Aminomethyl)-4-(3-Chlorophenyl)Piperidine-1-Carboxylate


PKB/Akt Kinase Inhibitor Lead Optimization Programs

Groups pursuing ATP-competitive or allosteric inhibitors of PKB/Akt can directly utilize this intermediate based on its documented role in WO2007/125325 A1 [1]. The 3-chlorophenylpiperidine core maps onto the lipophilic pocket of the PKB kinase domain, and the free aminomethyl group enables rapid diversification into amide, sulfonamide, or urea libraries for SAR exploration. The Boc protecting group allows for late-stage N-deprotection and further piperidine N-functionalization.

Viral GPCR (US28) Inverse Agonist Discovery

The 4-(aminomethyl)-4-arylpiperidine scaffold, including the 3-chlorophenyl variant, has been validated as a core motif in small-molecule inverse agonists for the HCMV-encoded chemokine receptor US28 [1]. The compound serves as a key fragment for constructing ligands that modulate constitutive GPCR signaling. Researchers investigating viral GPCRs as antiviral targets can procure this intermediate to prepare focused libraries mirroring the SAR established by Hulshof et al.

Diversifiable Fragment for DNA-Encoded Library (DEL) Synthesis

The orthogonal functional groups (Boc-protected piperidine N and primary aminomethyl) make this compound an ideal bifunctional building block for DNA-encoded library construction. The 3-chlorophenyl group provides a moderate-lipophilicity aromatic anchor point, while the aminomethyl group can be acylated or reductively aminated under aqueous conditions compatible with DNA. This contrasts with the 4-bromophenyl analog, which may undergo unwanted reactivity with DNA-linked amines under certain conditions.

Regioselective Late-Stage Functionalization in Polyhalogenated Probe Synthesis

When incorporated into scaffolds containing multiple halogen substituents, the 3-chlorophenyl group can be selectively addressed in cross-coupling reactions based on its distinct electronic character relative to fluoro- or bromo-substituted positions. This enables sequential functionalization strategies for the preparation of chemical biology probes with precisely defined substitution patterns, leveraging the differential Hammett σ values across halogen positions.

Quote Request

Request a Quote for tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.